2-nitrophenyl 4-fluorobenzoate
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Overview
Description
2-nitrophenyl 4-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been used in various applications, including biochemical and physiological studies.
Scientific Research Applications
2-nitrophenyl 4-fluorobenzoate has been used in scientific research for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition is useful in studying the mechanisms of these enzymes and their role in various physiological processes. Additionally, this compound has been used in the synthesis of other compounds such as pyridine-2,6-dicarboxylic acid, which has potential applications in drug discovery.
Mechanism of Action
The mechanism of action of 2-nitrophenyl 4-fluorobenzoate involves binding to the active site of enzymes such as acetylcholinesterase and butyrylcholinesterase. This binding prevents the enzymes from carrying out their normal functions, resulting in inhibition of their activity. This inhibition can be reversible or irreversible, depending on the specific compound and enzyme involved.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-nitrophenyl 4-fluorobenzoate depend on the specific enzyme being inhibited. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can result in muscle spasms, convulsions, and other neurological effects. Inhibition of butyrylcholinesterase can lead to the accumulation of butyrylcholine, which has been linked to various physiological processes such as inflammation and pain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-nitrophenyl 4-fluorobenzoate in lab experiments is its ability to selectively inhibit specific enzymes. This selectivity allows researchers to study the specific roles of these enzymes in various physiological processes. Additionally, the synthesis method for this compound is relatively simple and yields a high-quality product.
One limitation of using 2-nitrophenyl 4-fluorobenzoate in lab experiments is its potential toxicity. This compound can be toxic to living organisms at high concentrations, and caution should be taken when handling it. Additionally, the selectivity of this compound may not be sufficient for certain research applications, and alternative compounds may be necessary.
Future Directions
There are several potential future directions for research involving 2-nitrophenyl 4-fluorobenzoate. One direction is the development of new compounds based on this compound's structure that have improved selectivity and reduced toxicity. Additionally, this compound could be used in the development of new drugs for various diseases and conditions. Further research is also needed to fully understand the mechanisms of action and physiological effects of this compound and related compounds.
Conclusion
In conclusion, 2-nitrophenyl 4-fluorobenzoate is a unique chemical compound that has been used in various scientific research applications. Its ability to selectively inhibit specific enzymes makes it a valuable tool for studying the mechanisms of these enzymes and their roles in various physiological processes. While there are limitations to its use, the potential future directions for research involving this compound are promising.
Synthesis Methods
2-nitrophenyl 4-fluorobenzoate is synthesized through a reaction between 2-nitrophenol and 4-fluorobenzoic acid. The reaction is catalyzed by a base such as sodium hydroxide, and the resulting product is purified through recrystallization. The synthesis method is relatively simple and yields a high-quality product that is suitable for various scientific applications.
properties
IUPAC Name |
(2-nitrophenyl) 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-7-5-9(6-8-10)13(16)19-12-4-2-1-3-11(12)15(17)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVGLURCPUPYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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